molecular formula C22H46O B3181655 2-Decyl-1-dodecanol CAS No. 99007-75-7

2-Decyl-1-dodecanol

Cat. No. B3181655
CAS RN: 99007-75-7
M. Wt: 326.6 g/mol
InChI Key: MAOPEQCDMWTHQL-UHFFFAOYSA-N
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Description

2-Decyl-1-dodecanol is a branched alcohol . It is produced by the condensation of two molecules of decyl alcohol . It also occurs naturally in small quantities in plants .


Synthesis Analysis

The synthesis of 2-Decyl-1-dodecanol involves heating a mixture to 230°-250° C. Water generated from the reaction is removed by distillation. The reaction progress is followed by GLC analysis and the guerbet alcohol product, 2-decyl-octan-1-ol is recovered in greater than 90% yield . The reaction product is then distilled for purification .


Molecular Structure Analysis

The molecular formula of 2-Decyl-1-dodecanol is C20H42O . It has a molecular weight of 298.55 .


Chemical Reactions Analysis

The Guerbet reaction is a key process in the formation of 2-Decyl-1-dodecanol. This reaction involves the dimerization of alcohols with the liberation of water to give branched alcohols with twice the number of carbons as the starting material .


Physical And Chemical Properties Analysis

2-Decyl-1-dodecanol is a colorless viscous liquid . It has a melting point range of -1 - 1 °C and a boiling point range of 234 - 238 °C at 33 mmHg . Its density is 0.838 g/mL at 25 °C .

Scientific Research Applications

Micellar Electrokinetic Chromatography

  • Application : 2-Decyl-1-dodecanol (as Brij 35) is used in micellar electrokinetic chromatography for separating complex mixtures. It alters selectivity and efficiency in separation processes (Rasmussen, Goebel, & McNair, 1990).

Foam Stability in Decontamination

  • Application : In sodium dodecyl sulfate solutions, dodecanol acts as a co-surfactant, stabilizing the foam. This property is significant in the development of decontamination foams, particularly in the nuclear industry (Dame, Fritz, Pitois, & Faure, 2005).

Lipid Interactions

  • Application : The compound shows effects on phase transitions in lipid membranes, which is relevant in understanding cell membrane dynamics and the development of anesthetics (Lee, 1976).

Polymer Chemistry

  • Application : In the synthesis of polymers, 1-dodecanol is used as a diluent to adjust porosity and morphological structure in poly(2-hydroxyethyl methacrylate) beads (Horák, Lednický, & Bleha, 1996).

Building Materials

  • Application : Dodecanol is incorporated into cement as a composite phase change material for thermal heat storage, demonstrating potential in energy-efficient building materials (Memon, Lo, Cui, & Barbhuiya, 2013).

Solvent Extraction

  • Application : It's used in the extraction of uranium and lanthanide ions, showcasing its utility in the separation and purification of elements (Cocalia et al., 2005).

Mechanism of Action

While the exact mechanism of action for 2-Decyl-1-dodecanol is not clearly defined, it is known that it interacts with other substances in its applications. For example, it has been used as a diluent in an extractant screening study for the recovery of putrescine and cadaverine from aqueous solutions .

Safety and Hazards

2-Decyl-1-dodecanol is classified as a combustible liquid . It has a flash point of 188 °C . It is very toxic to aquatic life and may cause long-lasting harmful effects to aquatic life . It can cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

There is significant commercial interest in compounds like 2-Decyl-1-dodecanol as they possess good lubricity and a high fluidity range determined by low melting point and high boiling point . Research has shown potential applications in cleaning and oil recovery processes . By combining the alkyl polyglycoside Triton® CG-110 with C12OH fatty alcohol, a promising strategy emerges, enhancing the efficiency of surfactant-based formulations . This innovative approach paves the way for sustainable solutions in diverse industrial applications .

properties

IUPAC Name

2-decyldodecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O/c1-3-5-7-9-11-13-15-17-19-22(21-23)20-18-16-14-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOPEQCDMWTHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Decyl-1-dodecanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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